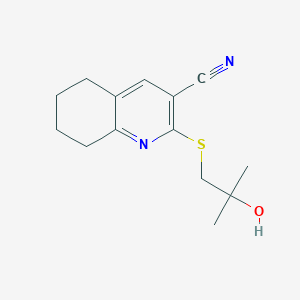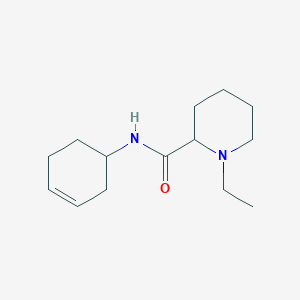
2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring system and a cyano group.
作用机制
The mechanism of action of 2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of enzymes, such as tyrosinase and topoisomerase, and the modulation of signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. It has also been found to possess antifungal and antibacterial activity against various strains of fungi and bacteria. Additionally, it has been shown to exhibit antioxidant activity and protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the advantages of using 2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile in lab experiments is its relatively simple synthesis method and good yield. It also possesses a range of biological activities, making it a versatile compound for studying various biological processes. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its precise biological targets and pathways.
未来方向
There are several future directions for the study of 2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. One area of interest is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to optimize its fluorescence properties and evaluate its sensitivity and selectivity for different metal ions. Another area of interest is its potential use as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Further studies are needed to elucidate its precise mechanism of action and evaluate its efficacy and safety in preclinical and clinical settings.
合成方法
The synthesis of 2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 1,3-dibromo-2-propanol in the presence of potassium carbonate. The reaction is carried out in acetonitrile at reflux temperature, and the product is obtained in good yield after purification.
科学研究应用
2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been studied for its potential applications in various fields of scientific research. It has been found to possess antioxidant, anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
2-(2-hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,17)9-18-13-11(8-15)7-10-5-3-4-6-12(10)16-13/h7,17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXTYFQOUDKODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=C(C=C2CCCCC2=N1)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetamide](/img/structure/B7593722.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)

![1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7593753.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)
![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)

![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)

![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)

![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)